molecular formula C7H6ClN3O B1455560 5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 89660-20-8

5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No. B1455560
CAS RN: 89660-20-8
M. Wt: 183.59 g/mol
InChI Key: UZWLAZJZNOJQAJ-UHFFFAOYSA-N
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Patent
US09315518B2

Procedure details

6-Chloro-N2-methylpyridine-2,3-diamine (1-2, 35 g, 222 mmol) and 1,1′-carbonyldiimidazole (63 g, 389 mmol) were added to a round bottom flask and suspended in DMF (150 mL). The solution was heated to 80° C. in an oil bath overnight. The reaction was then suspended in ethyl acetate and sodium bicarbonate. The suspension was washed with sodium bicarbonate, brine(×5), dried over sodium sulfate, filtered, and concentrated to produce 5-chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1-3) as a white solid. HRMS (M+H)+: observed=184.0279, calculated=184.0272.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=C(NC)[C:5]([NH2:10])=[CH:4][CH:3]=1.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH3:23][N:24]([CH:26]=[O:27])[CH3:25]>C(OCC)(=O)C.C(=O)(O)[O-].[Na+]>[Cl:1][C:2]1[N:7]=[C:23]2[N:24]([CH3:25])[C:26](=[O:27])[NH:10][C:5]2=[CH:4][CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)NC)N
Name
Quantity
63 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The suspension was washed with sodium bicarbonate, brine(×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)N(C(N2)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.